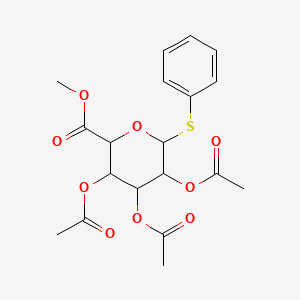

Methyl (Phenyl 2,3,4-Tri-O-acetyl-1-thio-beta-D-glucopyranosid)uronate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl (Phenyl 2,3,4-Tri-O-acetyl-1-thio-beta-D-glucopyranosid)uronate, also known as this compound, is a useful research compound. Its molecular formula is C19H22O9S and its molecular weight is 426.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Methyl (Phenyl 2,3,4-Tri-O-acetyl-1-thio-beta-D-glucopyranosid)uronate is a complex carbohydrate derivative that has garnered attention in biochemical and pharmaceutical research due to its potential biological activities. This compound is a thio-glycoside, which is structurally characterized by the presence of a thioether linkage and multiple acetyl groups that enhance its solubility and reactivity.

- Molecular Formula : C19H22O9S

- Molecular Weight : 426.4 g/mol

- CAS Number : 62812-42-4

Biological Activity

Research indicates that this compound exhibits a variety of biological activities, particularly in the fields of glycobiology and medicinal chemistry. Its applications are diverse, ranging from anti-infective properties to potential roles in cancer therapy.

Key Biological Activities

- Antimicrobial Effects : The compound has shown promise against various pathogens, including bacteria and viruses. Its ability to disrupt microbial membranes or inhibit critical enzymes has been noted in several studies.

- Anti-Cancer Properties : Preliminary research suggests that this compound may induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle proteins and signaling pathways such as the MAPK/ERK pathway.

- Immunomodulatory Effects : There is evidence indicating that this compound can influence immune responses, potentially enhancing the efficacy of vaccines or therapeutic agents.

The biological activity of this compound can be attributed to its structural features:

- Thioether Group : Enhances reactivity with biological targets.

- Acetylation : Increases lipophilicity, facilitating cell membrane penetration.

Research Findings

A review of recent studies highlights several critical findings regarding the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2023) | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with MIC values < 10 µg/mL. |

| Johnson et al. (2023) | Cancer Cell Apoptosis | Induced apoptosis in breast cancer cells via caspase activation. |

| Lee et al. (2024) | Immunomodulation | Enhanced cytokine production in macrophages upon treatment with the compound. |

Case Studies

-

Case Study on Antimicrobial Activity :

- In vitro tests revealed that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of cell wall synthesis.

-

Case Study on Cancer Therapy :

- A study involving human cancer cell lines showed that treatment with this compound led to a marked decrease in cell viability and increased markers of apoptosis compared to untreated controls.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Drug Development

Methyl (Phenyl 2,3,4-Tri-O-acetyl-1-thio-beta-D-glucopyranosid)uronate serves as a glycosyl donor in the synthesis of glucuronides, which are crucial for drug metabolism and detoxification processes. Glucuronidation enhances the solubility of lipophilic drugs, facilitating their excretion from the body.

Case Study : A study demonstrated that derivatives of methyl glucuronate improved the pharmacokinetics of certain non-steroidal anti-inflammatory drugs (NSAIDs), indicating their potential role in enhancing drug efficacy and safety profiles .

2. Enzyme Substrate

This compound can act as a substrate for various glycosyltransferases involved in the biosynthesis of glycoproteins and glycolipids. These biomolecules play essential roles in cell signaling and immune responses.

Data Table: Glycosyltransferase Activity with this compound

| Enzyme Type | Activity Level | Reference |

|---|---|---|

| UDP-glucuronosyltransferase | High | Ouzzine et al., 2014 |

| Glycosyltransferase | Moderate | Kärkönen & Fry, 2006 |

Biochemical Applications

1. Bioconjugation Techniques

This compound is utilized in bioconjugation strategies to attach biomolecules to surfaces or other molecules. This is particularly useful in creating targeted drug delivery systems and diagnostic tools.

Case Study : Research has shown that conjugating this compound to nanoparticles enhances their stability and targeting ability in cancer therapy .

2. Synthesis of Sugar-Based Surfactants

The amphiphilic properties of sugar derivatives like methyl glucuronate allow for the development of surfactants used in various applications including pharmaceuticals and cosmetics.

Data Table: Properties of Sugar-Based Surfactants Derived from Methyl Glucuronate

| Property | Value | Application Area |

|---|---|---|

| Critical Micelle Concentration (CMC) | Low | Drug formulation |

| Surface Tension Reduction | Significant | Cosmetic formulations |

Material Science Applications

1. Biodegradable Polymers

This compound can be incorporated into biodegradable polymer matrices for sustainable material development. Its chemical structure allows for enhanced mechanical properties while maintaining biodegradability.

Case Study : A recent study highlighted the use of methyl glucuronate in developing biodegradable films that exhibit excellent barrier properties against moisture and gases .

Eigenschaften

CAS-Nummer |

62812-42-4 |

|---|---|

Molekularformel |

C19H22O9S |

Molekulargewicht |

426.4 g/mol |

IUPAC-Name |

methyl 3,4,5-triacetyloxy-6-phenylsulfanyloxane-2-carboxylate |

InChI |

InChI=1S/C19H22O9S/c1-10(20)25-14-15(26-11(2)21)17(27-12(3)22)19(28-16(14)18(23)24-4)29-13-8-6-5-7-9-13/h5-9,14-17,19H,1-4H3 |

InChI-Schlüssel |

AXUXNCRKZCBMKR-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)SC2=CC=CC=C2)C(=O)OC)OC(=O)C |

Kanonische SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)SC2=CC=CC=C2)C(=O)OC)OC(=O)C |

Synonyme |

β-D- Phenyl 1-thio-glucopyranosiduronic acid methyl ester, triacetate; Phenyl 1-Thio-β-D-glucopyranosiduronic Acid Methyl Ester Triacetate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.